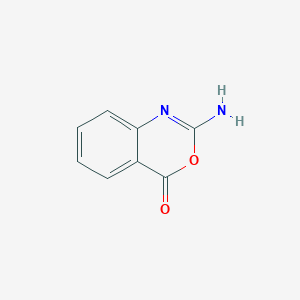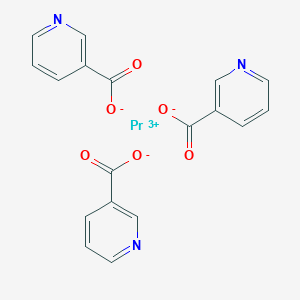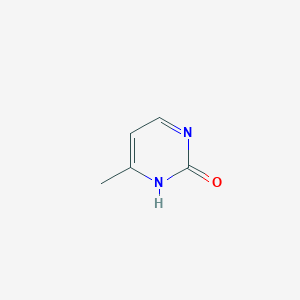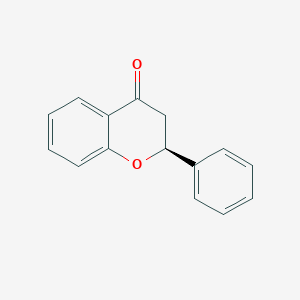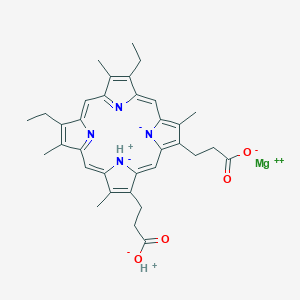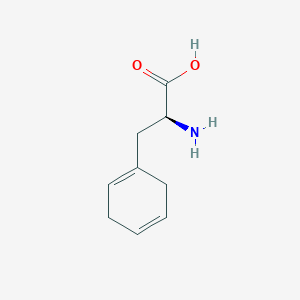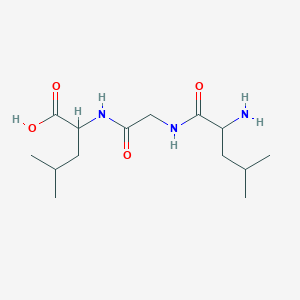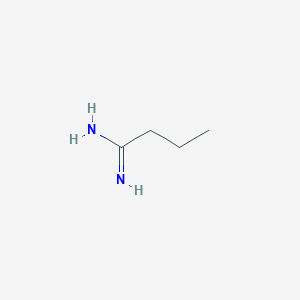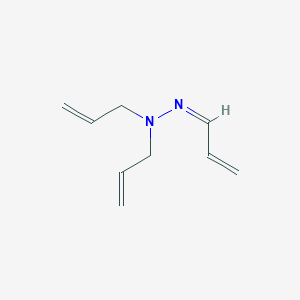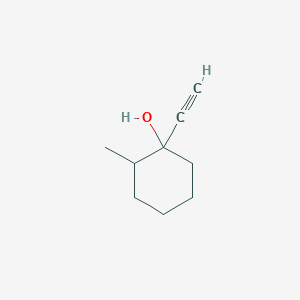
Cyclohexanol, 1-ethynyl-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 1-ethynyl-2-methyl- is a chemical compound that is widely used in scientific research. It is a colorless liquid with a molecular formula of C9H12O. This compound is known for its various applications in organic chemistry and biochemistry.
Aplicaciones Científicas De Investigación
Cyclohexanol, 1-ethynyl-2-methyl- has various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds. It is also used as a reagent in organic chemistry reactions such as alkylation, acylation, and reduction reactions. In biochemistry, this compound is used in the synthesis of various biologically active molecules such as inhibitors and ligands.
Mecanismo De Acción
The mechanism of action of Cyclohexanol, 1-ethynyl-2-methyl- is not well understood. However, it is believed to act as a nucleophile in organic chemistry reactions. In biochemistry, this compound can interact with various enzymes and receptors to produce a desired biological effect.
Biochemical and Physiological Effects:
Cyclohexanol, 1-ethynyl-2-methyl- has various biochemical and physiological effects. In biochemistry, this compound can act as an inhibitor or ligand for various enzymes and receptors. It can also modulate the activity of various signaling pathways. In physiology, this compound can affect various physiological processes such as metabolism, cell growth, and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Cyclohexanol, 1-ethynyl-2-methyl- in lab experiments include its availability, low cost, and ease of synthesis. However, the limitations include its moderate yield, low purity, and potential toxicity.
Direcciones Futuras
There are various future directions for the use of Cyclohexanol, 1-ethynyl-2-methyl- in scientific research. One potential direction is the synthesis of novel biologically active molecules using this compound as a starting material. Another potential direction is the development of new synthetic routes for the production of Cyclohexanol, 1-ethynyl-2-methyl- with higher yield and purity. Additionally, this compound can be used in the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
Cyclohexanol, 1-ethynyl-2-methyl- can be synthesized by the reaction of 1-methylcyclohexene with acetylene in the presence of a catalyst. The reaction yields the desired product with a moderate yield. The purity of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Propiedades
Número CAS |
15564-30-4 |
|---|---|
Nombre del producto |
Cyclohexanol, 1-ethynyl-2-methyl- |
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
1-ethynyl-2-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H14O/c1-3-9(10)7-5-4-6-8(9)2/h1,8,10H,4-7H2,2H3 |
Clave InChI |
PMCQAVDMFZFUEH-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1(C#C)O |
SMILES canónico |
CC1CCCCC1(C#C)O |
Otros números CAS |
15564-30-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



